(R)-2-Aminopentan-1-ol: Structural Profiling, Physical Properties, and Applications in Asymmetric Synthesis
(R)-2-Aminopentan-1-ol: Structural Profiling, Physical Properties, and Applications in Asymmetric Synthesis
Executive Summary
(R)-2-Aminopentan-1-ol, commonly known as D-Norvalinol, is a highly versatile chiral amino alcohol. With its pre-defined C2 stereocenter and bifunctional reactivity, it serves as a critical "chiral pool" building block in organic synthesis and drug development[1]. This whitepaper provides an in-depth technical analysis of its physical properties, structural logic, and validated experimental workflows, specifically focusing on its application in synthesizing complex pharmaceuticals such as Toll-like receptor (TLR) 7/8 modulators and catecholaminergic activity enhancers[2][3].
Chemical Identity and Structural Logic
(R)-2-Aminopentan-1-ol features a five-carbon aliphatic chain with a primary amine at the C2 position and a primary hydroxyl group at the C1 position.
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IUPAC Name: (2R)-2-aminopentan-1-ol[1]
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Synonyms: D-Norvalinol; (R)-(-)-2-Amino-1-pentanol[2]
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Molecular Formula: C5H13NO[2]
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SMILES: CCCCCO[1]
The proximity of the nucleophilic amine and the hydroxyl group allows for orthogonal functionalization. The primary amine readily undergoes nucleophilic substitution or reductive amination, while the hydroxyl group can be selectively activated (e.g., via tosylation) to facilitate intramolecular cyclization, yielding chiral aziridines[2].
Reactivity mapping of (R)-2-Aminopentan-1-ol functional groups in asymmetric synthesis.
Physical and Thermodynamic Properties
Accurate physical data is crucial for reaction design, particularly in determining solvent compatibility, purification methods (e.g., distillation vs. crystallization), and thermodynamic stability.
| Property | Value |
| Molecular Weight | 103.16 g/mol [2] |
| Boiling Point | 195.6 °C at 760 mmHg[4] |
| Melting Point | 44–48 °C[5][6] |
| Density | 0.915 g/cm³[4] |
| Refractive Index | 1.449[4] |
| Optical Rotation [α]²⁰/D | -17° (c = 1 in Chloroform)[6] |
| Flash Point | 95 °C (204 °F)[4][6] |
Table 1: Key physical and thermodynamic properties of (R)-2-Aminopentan-1-ol.
Mechanistic Insights: (R)-2-Aminopentan-1-ol in Asymmetric Synthesis
The strategic value of D-Norvalinol lies in its ability to transfer its stereochemical information to complex molecular targets without the need for expensive chiral catalysts.
Synthesis of Chiral Aziridines
(R)-2-Aminopentan-1-ol is a direct precursor to (R)-N-(p-toluenesulfonyl)-2-propylaziridine[2]. By treating the amino alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, the amine is protected as a sulfonamide, and the alcohol is converted into a good leaving group (tosylate). Subsequent intramolecular SN2 displacement by the sulfonamide nitrogen yields the chiral aziridine with complete retention of stereochemical integrity. This intermediate is critical in the total synthesis of (-)-BPAP (1-(benzofuran-2-yl)-2-propylaminopentane), a potent catecholaminergic activity enhancer[2].
Natural Product Synthesis
The compound has been utilized as a starting material in the concise total synthesis of (-)-pseudoconhydrine. The chiral pool approach allowed researchers to access the target alkaloid in only six steps, leveraging the pre-existing (R)-stereocenter to dictate the regioselectivity and diastereoselectivity of downstream oxidative cyclizations[7].
Experimental Workflows & Validated Protocols
A prominent application of D-Norvalinol is the synthesis of 2,4-diaminoquinazoline derivatives, which function as dual TLR7/8 modulators for the treatment of viral infections like Hepatitis B[2][3]. The following protocol details the nucleophilic aromatic substitution (SNAr) workflow.
Protocol: Synthesis of (R)-2-((2-amino-5-fluoroquinazolin-4-yl)amino)pentan-1-ol
Scientific Rationale: Direct amination of quinazolin-4-ols is notoriously difficult due to the low electrophilicity of the tautomeric amide. To circumvent the use of harsh chlorinating agents (e.g., POCl3) which can cause epimerization of the chiral amine, BOP reagent is used. BOP converts the hydroxyl group into a highly reactive phosphonium leaving group in situ. DBU is selected as the base because its non-nucleophilic nature prevents competitive substitution, ensuring that D-Norvalinol acts as the sole nucleophile[3].
Step-by-Step Methodology:
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Reagent Preparation: In a dry vial under a nitrogen atmosphere, dissolve 2-amino-5-fluoroquinazolin-4-ol (1.0 eq) and DBU (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[3].
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Substrate Activation: Add BOP reagent (1.2 eq) portion-wise to the solution. Stir the mixture at room temperature for 15 minutes. Causality: This brief activation period ensures complete formation of the phosphonium intermediate before the chiral amine is introduced.
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Nucleophilic Substitution: Add (R)-2-Aminopentan-1-ol (1.2 to 2.0 eq) to the activated mixture. Seal the vial and shake/stir for 15 hours at room temperature[3]. Causality: Room temperature conditions prevent thermal degradation and preserve the enantiomeric purity of the product.
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Quench and Extraction: Remove the DMF solvent under reduced pressure. Quench the residue with 1M aqueous NaOH and extract multiple times with Ethyl Acetate (EtOAc)[3]. Causality: The NaOH wash neutralizes acidic phosphate byproducts generated from BOP, partitioning them into the aqueous layer while the target compound moves to the organic layer.
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Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter. Purify the crude product via preparative HPLC (e.g., XBridge Prep C18, mobile phase: 0.25% NH4HCO3 aq. / CH3CN)[3].
Step-by-step workflow for the synthesis of TLR7/8 modulators using (R)-2-Aminopentan-1-ol.
Safety, Handling, and Storage
As a biologically active amino alcohol, (R)-2-Aminopentan-1-ol must be handled with appropriate precautions:
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Hazards: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[8].
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PPE: Use safety goggles (eyeshields), chemically resistant gloves, and an ABEK-type respirator filter when handling outside a fume hood[9].
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Storage: Store in a tightly sealed container in a dry, dark place at 2–8 °C to prevent oxidative degradation and preserve optical purity[6][10].
References
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Title : D-Norvalinol | 80696-30-6 Source : J&K Scientific LLC URL : 1
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Title : (R)-(-)-2-Amino-1-pentanol 97 80696-30-6 Source : Sigma-Aldrich URL : 2
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Title : China Low Price (2R)-2-Aminopentan-1-Ol Source : GlobalChemMall URL : 4
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Title : L-NORVALINOL | 22724-81-8 Source : ChemicalBook URL : 5
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Title : D-NORVALINOL Source : Chongqing Chemdad Co., Ltd URL : 6
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Title : Metal-Free Highly Regioselective Aminotrifluoroacetoxylation of Alkenes Source : ACS Publications URL : 7
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Title : WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof Source : Google Patents URL : 3
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Title : 2-Amino-1-pentanol | C5H13NO | CID 249017 Source : PubChem - NIH URL : 8
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Title : (R)-(−)-2-Amino-1-pentanol | CAS 1015071-22-3 Source : Chemdor Chemicals URL : 9
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Title : 80696-30-6|(R)-2-Aminopentan-1-ol Source : BLDpharm URL : 10
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